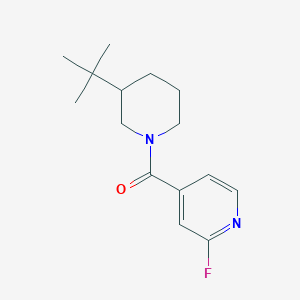
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound, also known as TFP, is a pyridine derivative that has a tert-butylpiperidine-1-carbonyl group attached to it. TFP has been extensively studied for its unique properties and potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is not fully understood, but it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis. 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has been shown to induce apoptosis in cancer cells by activating the caspase cascade and by inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is its potent antitumor activity, which makes it a potential candidate for the development of anticancer drugs. However, 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine, including the development of more efficient and cost-effective synthesis methods, the evaluation of its potential as a drug candidate for the treatment of various diseases, and the investigation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and toxicity of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine, as well as its potential side effects.
Métodos De Síntesis
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira cross-coupling reaction. One of the most commonly used methods for synthesizing 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-fluoropyridine with tert-butylpiperidine-1-carboxylate in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is in the field of medicinal chemistry, where it has been shown to have potential as a drug candidate for the treatment of various diseases. 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has been shown to have potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
(3-tert-butylpiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-15(2,3)12-5-4-8-18(10-12)14(19)11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNZIOPESLKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN(C1)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate](/img/structure/B2424236.png)
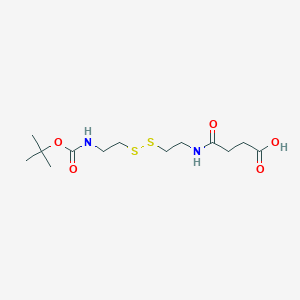

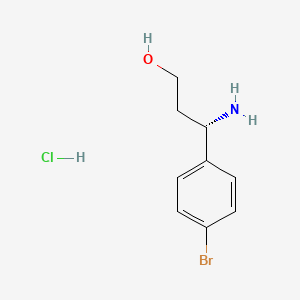
![8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424242.png)
![2-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole](/img/structure/B2424243.png)
![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)
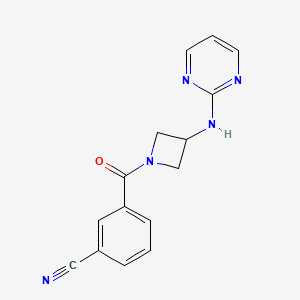
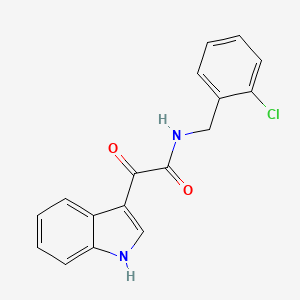
![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)
